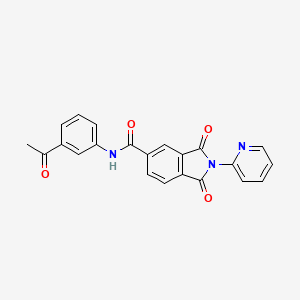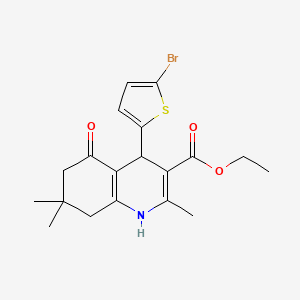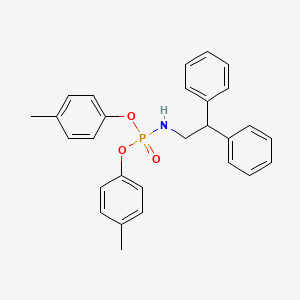![molecular formula C11H15N3O4S2 B4993315 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cellular signaling pathways. The purpose of
Wirkmechanismus
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib, which has been approved for the treatment of several types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is important for reducing the risk of side effects associated with non-specific kinase inhibition. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide for lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell receptor signaling pathways. This selectivity also reduces the risk of off-target effects that can confound experimental results. However, one limitation of this compound is its relatively new status as a research compound, which means that there is limited information available on its long-term effects and safety profile.
Zukünftige Richtungen
Future research on 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide could focus on several areas, including its potential therapeutic applications in combination with other drugs, its efficacy in animal models of disease, and its safety profile in long-term studies. Additionally, further studies could investigate the mechanism of action of this compound and its effects on downstream signaling pathways, as well as its potential use as a tool compound for understanding B-cell receptor signaling.
Synthesemethoden
The synthesis of 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide involves several steps, starting with the reaction of 5-bromo-3-thiophenecarboxylic acid with piperidine to form 5-bromo-3-thienylpiperidine. This intermediate product is then reacted with ammonium carbonate and carbonyldiimidazole to form the corresponding amide. The final step involves the reaction of the amide with p-toluenesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide has been studied for its potential therapeutic applications in several diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune disorders. This compound has also been shown to have a synergistic effect when used in combination with other drugs, such as rituximab, in the treatment of lymphoma.
Eigenschaften
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S2/c12-10(15)7-1-3-14(4-2-7)20(17,18)8-5-9(11(13)16)19-6-8/h5-7H,1-4H2,(H2,12,15)(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIOQTXSCMUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4993238.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)

![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)


![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)


![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)